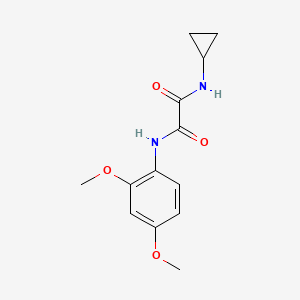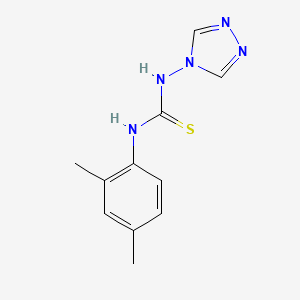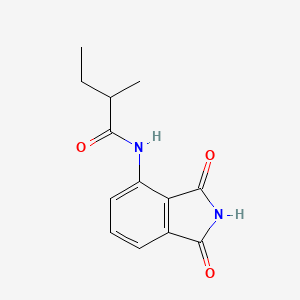
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide
Vue d'ensemble
Description
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide, also known as CPDA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to have potential therapeutic applications in the treatment of various diseases.
Mécanisme D'action
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide acts as a potent inhibitor of FAAH, an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide increases the levels of endocannabinoids in the body, leading to the observed therapeutic effects. In addition, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to modulate other signaling pathways, including the TRPV1 receptor, which is involved in pain perception.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, it has been found to reduce pain, inflammation, and anxiety. In addition, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been shown to have neuroprotective effects and may have potential in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide is its potency and selectivity as an FAAH inhibitor. This makes it a useful tool for studying the endocannabinoid system and the role of FAAH in various diseases. However, one limitation of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide. One area of interest is the development of more potent and selective FAAH inhibitors. In addition, further studies are needed to explore the potential therapeutic applications of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide in the treatment of various diseases. Finally, the development of more efficient synthesis methods for N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide could improve its accessibility for research purposes.
Conclusion:
In conclusion, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide is a promising compound with potential therapeutic applications in the treatment of various diseases. Its potent inhibition of FAAH and modulation of other signaling pathways make it a useful tool for studying the endocannabinoid system and the role of FAAH in disease. Further research is needed to fully explore the potential of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide and to develop more efficient synthesis methods.
Applications De Recherche Scientifique
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. In addition, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)ethanediamide has been found to have potential in the treatment of neurological disorders such as epilepsy and Huntington's disease.
Propriétés
IUPAC Name |
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-9-5-6-10(11(7-9)19-2)15-13(17)12(16)14-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEMMJBMGLEUPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C(=O)NC2CC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-acetyl-N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-4-piperidinecarboxamide](/img/structure/B4820130.png)

![N-({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4820140.png)
![N-[(allylamino)carbonothioyl]-2-fluorobenzamide](/img/structure/B4820142.png)

![7-methoxy-4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B4820145.png)
![7-[3-(dimethylamino)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4820148.png)
![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4820169.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-2,4,6-trimethylbenzenesulfonohydrazide](/img/structure/B4820172.png)
![4-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4820177.png)
![3-methyl-6-{[3-(trifluoromethyl)phenyl]amino}-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B4820186.png)
![1-(4-fluorophenyl)-3-[(2-hydroxy-4-methylphenyl)amino]-2-propen-1-one](/img/structure/B4820189.png)